molecular formula C15H11N3O5S B2582202 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone CAS No. 339015-75-7

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone

Cat. No. B2582202
CAS RN: 339015-75-7
M. Wt: 345.33
InChI Key: IQOTUNFRBZLVEJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone is a chemical compound that has gained significant attention in scientific research. It is a sulfone-based compound that contains an oxadiazole ring and a nitrophenyl group. This compound has been synthesized and studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Modification for Heterocyclic Chemistry

One of the primary scientific applications of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone is in the synthesis and modification of heterocyclic compounds. For example, the compound has been used as a starting material or intermediate in the synthesis of novel aza heterocycles. These synthetic routes often involve reactions with various nucleophiles, leading to the formation of derivatives with potential biological activities or material applications (Tyrkov, 2006).

Anticancer and Antibacterial Activity

Research has also been focused on exploring the biological activities of derivatives of this compound. Synthesis of novel triazoles and other derivatives bearing the 1,2,4-oxadiazole and phenylsulfonyl groups has shown promising anticancer activities against various cancer cell lines. Such studies are crucial in the development of new chemotherapeutic agents (Dürüst et al., 2014). Additionally, the antibacterial potential of sulfamoyl and 1,3,4-oxadiazole derivatives has been evaluated, contributing to the search for new antibacterial agents (Rehman et al., 2019).

Corrosion Inhibition

Another application area is in materials science, where derivatives of this compound have been studied for their corrosion inhibition properties. Research has indicated that certain 1,3,4-oxadiazole derivatives are effective in preventing corrosion in metals, which is valuable for extending the lifespan of metal structures and components in industrial applications (Ammal et al., 2018).

Fluoride Chemosensors

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone derivatives have also been utilized in the design of fluoride chemosensors. These sensors exploit the strong intramolecular hydrogen bonding capabilities of the compound's derivatives to selectively detect fluoride ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Ma et al., 2013).

properties

IUPAC Name

5-(2-methylsulfonylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c1-24(21,22)13-5-3-2-4-12(13)15-16-14(17-23-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOTUNFRBZLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone

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